

# Spectroscopic Profile of 2-Methyldecane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyldecane

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This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain alkane, **2-methyldecane** (C<sub>11</sub>H<sub>24</sub>). The information presented herein has been compiled from various spectral databases and scientific literature to serve as a valuable resource for compound identification, structural elucidation, and quality control. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectral analyses of **2-methyldecane**.

**Table 1: <sup>1</sup>H NMR Spectral Data for 2-Methyldecane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.55	Multiplet	1H	CH(CH <sub>3</sub> ) <sub>2</sub>
~1.25	Broad Singlet	16H	-(CH <sub>2</sub> ) <sub>8</sub> -
~0.88	Multiplet	9H	CH(CH <sub>3</sub> ) <sub>2</sub> and -CH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)

**Table 2: <sup>13</sup>C NMR Spectral Data for 2-Methyldecane**

Chemical Shift ( $\delta$ ) ppm	Assignment
39.08	C2
31.96	C9
29.98	C8
29.71	C4, C5, C6, C7 (signals may be overlapping)
27.99	C3
27.44	C10
22.71	C1' (methyl group on C2)
22.66	C1
14.12	C11

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)

**Table 3: Vapor Phase Infrared (IR) Spectroscopy Data for 2-Methyldecane**

Wavenumber (cm <sup>-1</sup> )	Assignment
~2960	C-H stretch (asymmetric, -CH <sub>3</sub> )
~2925	C-H stretch (asymmetric, -CH <sub>2</sub> -)
~2870	C-H stretch (symmetric, -CH <sub>3</sub> )
~2855	C-H stretch (symmetric, -CH <sub>2</sub> -)
~1465	C-H bend (-CH <sub>2</sub> - and -CH <sub>3</sub> )
~1375	C-H bend (-CH <sub>3</sub> , characteristic of gem-dimethyl)

Source: NIST/EPA Gas-Phase Infrared Database.[1] Note: The spectrum is available for viewing on the NIST WebBook, but a detailed peak list with intensities is not provided.

**Table 4: Electron Ionization Mass Spectrometry (EI-MS)**  
**Data for 2-Methyldecane**

m/z	Relative Intensity	Proposed Fragment
43	100%	$[C_3H_7]^+$
57	High	$[C_4H_9]^+$
71	High	$[C_5H_{11}]^+$
85	Moderate	$[C_6H_{13}]^+$
156	Low	$[M]^+$ (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[2][3] Note: The fragmentation pattern is typical for branched alkanes, with the most abundant peaks corresponding to stable secondary carbocations.

## Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A sample of **2-methyldecane** (5-25 mg for  $^1H$  NMR, 50-100 mg for  $^{13}C$  NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

**Instrumentation and Data Acquisition:** Spectra are typically acquired on a 400 MHz or 600 MHz NMR spectrometer.

- $^1H$  NMR: A standard single-pulse experiment is performed. Typical acquisition parameters include a spectral width of 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of

1-2 seconds, and 16-32 scans.

- $^{13}\text{C}$  NMR: A proton-decoupled single-pulse experiment is used. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans (1024 or more) is required. Typical acquisition parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

**Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

## Gas-Phase Infrared (IR) Spectroscopy

**Sample Preparation:** A sample of **2-methyldecane** is vaporized and introduced into a gas cell with a defined path length (typically several centimeters). The cell is sealed with IR-transparent windows (e.g., NaCl or KBr).

**Instrumentation and Data Acquisition:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty gas cell is first recorded. The sample is then introduced, and the sample spectrum is recorded. The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

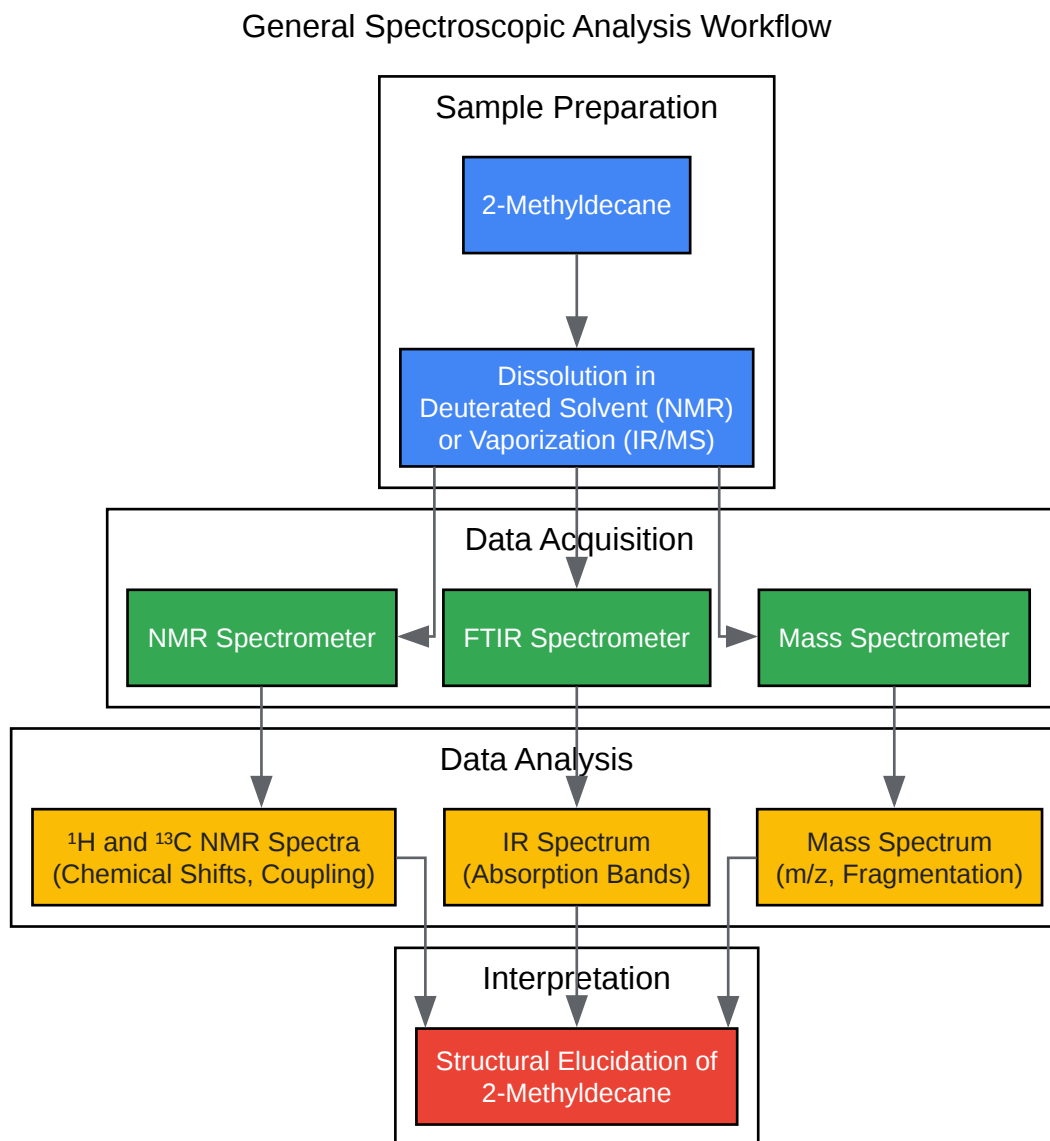
## Electron Ionization Mass Spectrometry (EI-MS)

**Sample Introduction and Ionization:** The **2-methyldecane** sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

**Mass Analysis and Detection:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as **2-methyldecane**.



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Caption: A generalized workflow for the acquisition and processing of spectroscopic data.

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